molecular formula C7H6BrNO3 B13500401 2-[(6-Bromopyridin-3-yl)oxy]acetic acid

2-[(6-Bromopyridin-3-yl)oxy]acetic acid

Cat. No.: B13500401
M. Wt: 232.03 g/mol
InChI Key: RMPOFSPVGCPJLA-UHFFFAOYSA-N
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Description

Chemical Name: 2-[(6-Bromopyridin-3-yl)oxy]acetic acid CAS No.: 404361-76-8 Molecular Formula: C₇H₆BrNO₂ Molecular Weight: 216.03 g/mol

This compound features a pyridine ring substituted with a bromine atom at the 6-position and an oxyacetic acid group at the 3-position (Figure 1). Its structure combines the electron-withdrawing effects of bromine and the pyridine nitrogen, which influence reactivity and solubility. The acetic acid moiety enhances hydrogen-bonding capacity, making it suitable for applications in medicinal chemistry and materials science. It is frequently employed in DNA-encoded libraries as a halogenated building block for cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Bromopyridin-3-yl)oxy]acetic acid typically involves the reaction of 6-bromopyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromopyridine acts as the nucleophile attacking the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .

Biological Activity

2-[(6-Bromopyridin-3-yl)oxy]acetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated pyridine ring connected to an acetic acid moiety through an ether linkage. The presence of the bromine atom may enhance its biological activity by influencing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The hydroxyl and carboxylic acid functional groups can form hydrogen bonds, influencing various biochemical pathways. This compound may modulate enzyme activity or receptor signaling, leading to therapeutic effects in disease models.

Biological Activity Overview

Recent studies have investigated the biological activity of this compound across several domains:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammatory markers in cellular models.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • Antimicrobial Study :
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : Showed significant inhibition (p < 0.05) compared to control, indicating potential as an antimicrobial agent.
  • Anticancer Study :
    • Objective : To assess cytotoxicity against human breast cancer cell lines (MCF-7).
    • Method : MTT assay was used for evaluating cell viability.
    • Results : IC50 values indicated a dose-dependent reduction in cell viability, suggesting effective anticancer activity.
  • Anti-inflammatory Study :
    • Objective : To investigate the effect on TNF-alpha production in macrophages.
    • Method : ELISA was utilized for cytokine quantification.
    • Results : Reduced TNF-alpha levels were observed, supporting its role as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeModel/PathogenMethod UsedKey Findings
AntimicrobialStaphylococcus aureusDisk diffusionSignificant inhibition (p < 0.05)
AnticancerMCF-7 breast cancer cellsMTT assayDose-dependent cytotoxicity
Anti-inflammatoryMacrophagesELISADecreased TNF-alpha production

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-[(5-Bromopyridin-3-yl)oxy]acetic Acid

CAS No.: 1344080-01-8 Key Differences:

  • Substituent Position : Bromine is located at the 5-position instead of the 6-position on the pyridine ring.
  • Applications : Positional isomerism may affect binding affinity in pharmacophores or regioselectivity in Suzuki-Miyaura couplings .

Halogenated Pyridine Derivatives: 2-(5-Bromo-3-chloropyridin-2-yl)acetic Acid

CAS No.: 1211525-50-6 Key Differences:

  • Substituents : Contains both bromine (5-position) and chlorine (3-position) on the pyridine ring.
  • Electronic Properties : Additional chlorine enhances electron-withdrawing effects, increasing the acidity of the acetic acid group (pKa reduction).
  • Reactivity : The dual halogenation broadens utility in sequential cross-coupling reactions, though steric bulk may limit accessibility in certain syntheses .

Methyl-Substituted Analog: 2-(6-Methylpyridin-3-yl)acetic Acid

CAS No.: 19733-96-1 Molecular Formula: C₈H₉NO₂ Key Differences:

  • Substituent : Methyl group replaces bromine at the 6-position.
  • Electronic Effects : The electron-donating methyl group reduces pyridine ring electron deficiency, decreasing acetic acid acidity compared to the brominated analog.
  • Lipophilicity : Higher lipophilicity (logP) due to the methyl group, favoring membrane permeability in drug design .

Benzene Ring Derivatives: 2-(3-Bromo-4-methoxyphenyl)acetic Acid

CAS No.: Not explicitly provided (C₉H₉BrO₃) Key Differences:

  • Aromatic System : Benzene ring replaces pyridine, removing nitrogen’s electron-withdrawing effects.
  • Substituents : Bromine at the 3-position and methoxy at the 4-position.
  • Crystal Structure : Forms strong O–H⋯O hydrogen-bonded dimers, enhancing crystallinity. The methoxy group’s electron-donating nature contrasts with pyridine’s electron deficiency, altering solubility and reactivity in substitution reactions .

Data Table: Comparative Analysis

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-[(6-Bromopyridin-3-yl)oxy]acetic acid 404361-76-8 C₇H₆BrNO₂ 216.03 6-Br, pyridine, oxyacetic acid High reactivity in cross-coupling; used in DNA-encoded libraries
2-[(5-Bromopyridin-3-yl)oxy]acetic acid 1344080-01-8 C₇H₆BrNO₂ 216.03 5-Br, pyridine, oxyacetic acid Altered regioselectivity in reactions
2-(5-Bromo-3-chloropyridin-2-yl)acetic acid 1211525-50-6 C₇H₅BrClNO₂ 250.48 5-Br, 3-Cl, pyridine Enhanced acidity; dual halogen utility
2-(6-Methylpyridin-3-yl)acetic acid 19733-96-1 C₈H₉NO₂ 151.16 6-Me, pyridine Increased lipophilicity; reduced acidity
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.08 3-Br, 4-OMe, benzene Strong hydrogen bonding; crystallinity

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

2-(6-bromopyridin-3-yl)oxyacetic acid

InChI

InChI=1S/C7H6BrNO3/c8-6-2-1-5(3-9-6)12-4-7(10)11/h1-3H,4H2,(H,10,11)

InChI Key

RMPOFSPVGCPJLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OCC(=O)O)Br

Origin of Product

United States

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